Tetramethylsuberamide
Overview
Description
Tetramethylsuberamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the suberoylanilide hydroxamic acid (SAHA) family of compounds and is known to have a variety of biochemical and physiological effects.
Scientific Research Applications
1. Toxicological Profile
Tetramethylsuberamide has been studied for its acute toxicities in comparison with other substituted amide solvents. In a study by Sherman, Gatlin, & Deluca (1978), the LD50 values for various solvents including tetramethylsuberamide were calculated. Tetramethylsuberamide showed a specific LD50 value indicating its relative toxicity level. This research contributes to understanding the safety and environmental implications of using such compounds.
2. Role in Tissue Engineering and Regenerative Medicine
While not directly about tetramethylsuberamide, the research in tissue engineering and regenerative medicine often involves the use of various biomaterials, which may include compounds like tetramethylsuberamide. Furth, Atala, & Van Dyke (2007) discuss the development of smart biomaterials that can actively participate in forming functional tissues. This area of research is relevant for exploring the potential applications of tetramethylsuberamide in regenerative medicine.
3. Environmental and Occupational Health
Research has also been conducted on the broader implications of various compounds in environmental and occupational health. For example, studies like Elliott et al. (2014) explore the health impacts of various materials and chemicals on specific populations, such as police officers. Understanding the broader impact of chemicals, including tetramethylsuberamide, is crucial for public health and safety.
properties
IUPAC Name |
N,N,N',N'-tetramethyloctanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-13(2)11(15)9-7-5-6-8-10-12(16)14(3)4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJJVAJUHCXYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCCCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950081 | |
Record name | N~1~,N~1~,N~8~,N~8~-Tetramethyloctanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylsuberamide | |
CAS RN |
27397-05-3 | |
Record name | Suberamide, N,N,N',N'-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027397053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,N~8~,N~8~-Tetramethyloctanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.